Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate
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Overview
Description
Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of an indene-1,3-dione moiety, which is known for its diverse biological activities. The compound’s structure includes an ethyl ester group, which enhances its solubility and potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate typically involves the reaction of 4-hydroxybenzaldehyde with indene-1,3-dione under basic conditions to form the intermediate 4-[(1,3-dioxoinden-2-ylidene)methyl]phenol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the indene-1,3-dione moiety to its corresponding dihydro derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indene-1,3-dione moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}propionate
- Methyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate
- Butyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate
Uniqueness
This compound is unique due to its specific ester group, which influences its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H16O5 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
ethyl 2-[4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H16O5/c1-2-24-18(21)12-25-14-9-7-13(8-10-14)11-17-19(22)15-5-3-4-6-16(15)20(17)23/h3-11H,2,12H2,1H3 |
InChI Key |
DOOCVRJRERPHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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